[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Description
(2-Aminoethyl)sulfamoylamine hydrochloride is an organic compound featuring a sulfamoyl group (-SO₂-NH₂) linked to a 2-aminoethyl moiety and a propan-2-yl (isopropyl) amine, forming a hydrochloride salt. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (from the sulfamoyl and amino groups) and moderate lipophilicity (from the isopropyl group).
Properties
IUPAC Name |
N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFMBCOAOZBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the First Intermediate (Tri(2-chloroethyl)amine hydrochloride)
- Raw Materials: Triethanolamine and thionyl chloride.
-
- Catalyst: Dimethylformamide (DMF).
- Solvent: DMF (for step 1).
- Molar ratio: Triethanolamine to thionyl chloride = 1:1 to 1:2.
- Temperature: Reflux at 70°C.
- Duration: 6–8 hours.
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- Triethanolamine and DMF are placed in a reactor.
- Thionyl chloride is added dropwise with stirring.
- Reflux is maintained to facilitate chlorination, producing tris(2-chloroethyl)amine hydrochloride.
Step 2: Conversion to the Second Intermediate (Tris(2-aminoethyl)amine hydrochloride)
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- The first intermediate undergoes rotary evaporation to remove residual thionyl chloride.
- The concentrated solution is dissolved in absolute ethanol.
- Ammonia water (molar ratio of 1:10–40 relative to triethanolamine) is added.
- Reflux at 70°C for 6–8 hours facilitates nucleophilic substitution, replacing chlorine with amino groups.
-
- The reaction mixture is cooled, and ammonium chloride precipitates out.
- Filtration yields a solution of tris(2-aminoethyl)amine hydrochloride.
Research Data:
| Parameter | Value | Reference |
|---|---|---|
| Reaction temperature | 70°C | |
| Reaction time | 6–8 hours | |
| Yield of tris(2-aminoethyl)amine | 79.80% |
Final Purification and Hydrochloride Formation
- The sulfamoylated intermediate is dissolved in an appropriate solvent (e.g., ethanol).
- Acidification with hydrochloric acid converts the free amine into its hydrochloride salt, stabilizing the compound.
- Recrystallization from suitable solvents yields pure (2-Aminoethyl)sulfamoylamine hydrochloride.
Data Summary and Process Optimization
Research Findings and Notes
- The process benefits from mild reaction conditions, use of environmentally friendly solvents like ethanol, and straightforward purification steps, including rotary evaporation and filtration.
- The key intermediate, tris(2-aminoethyl)amine, is efficiently prepared with high yield, serving as a versatile precursor for further functionalization.
- The choice of solvents and reaction parameters significantly influences the purity and yield of the final compound.
- The process can be optimized by adjusting molar ratios, reaction times, and temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)sulfamoylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfamoyl group can be reduced to form thiol derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while reduction of the sulfamoyl group can produce thiol derivatives .
Scientific Research Applications
(2-Aminoethyl)sulfamoylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)sulfamoylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and inferred properties of the target compound and related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Properties | References |
|---|---|---|---|---|---|
| (2-Aminoethyl)sulfamoylamine HCl | C₅H₁₄ClN₃O₂S* | 223.7 (calculated) | 2-Aminoethyl sulfamoyl, isopropyl | Moderate aqueous solubility (hydrochloride salt); hydrogen-bonding capability | - |
| (2-aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine HCl | C₄H₁₀ClF₃N₃O₂S | 265.65 | Trifluoroethyl, sulfamoyl | Reduced aqueous solubility due to fluorine; enhanced metabolic stability | |
| (2-Amino-2-methylpropyl)(sulfamoyl)amine HCl | C₄H₁₄ClN₃O₂S | 203.69 | 2-methylpropyl, sulfamoyl | Steric hindrance from branching; lower solubility than linear analogs | |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₂Cl₃N | 260.57 | Dichlorophenyl, isopropyl | High lipophilicity; potential CNS activity | |
| (cyclobutylmethyl)(propan-2-yl)amine HCl | C₈H₁₈ClN | 163.69 | Cyclobutylmethyl, isopropyl | Increased steric bulk; potential for rigid conformation |
*Hypothetical formula based on structural analysis.
Key Differences and Implications
Fluorinated Derivatives (): The trifluoroethyl substituent in (2-aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine HCl introduces strong electron-withdrawing effects, reducing basicity and increasing lipophilicity. This may enhance blood-brain barrier penetration but decrease aqueous solubility compared to the target compound .
Cyclic Substituents (): The cyclobutylmethyl group in (cyclobutylmethyl)(propan-2-yl)amine HCl imposes conformational rigidity, which could influence receptor binding specificity compared to the flexible 2-aminoethyl-sulfamoyl chain in the target compound .
Physicochemical and Functional Insights
- Solubility : Hydrochloride salts generally exhibit improved water solubility. However, fluorinated () and aromatic () analogs likely have lower solubility due to hydrophobic substituents.
- Stability : Sulfamoyl groups may enhance stability against hydrolysis compared to simple amines, as seen in sulfonamide drugs .
Biological Activity
(2-Aminoethyl)sulfamoylamine hydrochloride is a sulfonamide compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from recent studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
(2-Aminoethyl)sulfamoylamine hydrochloride is characterized by its sulfonamide group, which is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. The compound's hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. The structural formula can be represented as follows:
Antimicrobial Activity
Sulfonamides, including (2-Aminoethyl)sulfamoylamine hydrochloride, are recognized for their antimicrobial properties . They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| (2-Aminoethyl)sulfamoylamine | Antibacterial | TBD | |
| Sulfamethoxazole | Broad-spectrum antibiotic | 20-40 | |
| Trimethoprim | Dihydrofolate reductase inhibitor | 5-10 |
The exact minimum inhibitory concentration (MIC) values for (2-Aminoethyl)sulfamoylamine hydrochloride are yet to be determined but are expected to be comparable to other sulfonamides.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to (2-Aminoethyl)sulfamoylamine hydrochloride. A notable study evaluated derivatives of bis(2-aminoethyl)amine, revealing significant cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Apoptotic Effect (%) | Reference |
|---|---|---|---|---|
| Derivative 6 | A549 (Lung Cancer) | 13.95 ± 2.5 | Early Apoptosis: 28.9% | |
| Derivative 4 | CaCo-2 (Colon Cancer) | TBD | Late Apoptosis: 42.7% |
These findings suggest that (2-Aminoethyl)sulfamoylamine hydrochloride may also exhibit similar anticancer properties, warranting further investigation into its mechanisms of action.
The biological activity of (2-Aminoethyl)sulfamoylamine hydrochloride can be attributed to its ability to disrupt cellular processes in pathogens and cancer cells:
- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it competes with this substrate for binding to the enzyme dihydropteroate synthase.
- Induction of Apoptosis : Similar compounds have shown potential in inducing apoptosis through mitochondrial pathways, leading to increased early and late apoptotic cells in treated cancer lines.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- A study highlighted the effectiveness of bis(2-aminoethyl)amine derivatives in reducing interleukin release in A549 cells, indicating anti-inflammatory properties alongside cytotoxic effects .
- Another research focused on the synthesis and evaluation of thiourea derivatives, which demonstrated antibacterial and anticancer activities, suggesting that modifications to the sulfonamide structure could enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Aminoethyl)sulfamoylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfamoylation of propan-2-ylamine derivatives followed by hydrochloride salt formation. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the primary amine during sulfamoylation to avoid side reactions .
- Sulfamoylation : React protected amines with sulfamoyl chloride derivatives under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
- Deprotection and Salt Formation : Remove Boc groups using HCl/dioxane, followed by recrystallization in ethanol to enhance purity .
Q. How can researchers confirm the structural integrity of (2-Aminoethyl)sulfamoylamine hydrochloride post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify amine proton environments (δ 1.2–1.5 ppm for isopropyl groups) and sulfamoyl linkage (δ 3.3–3.7 ppm for –SO–NH–) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 195.1) and fragmentation patterns .
- Elemental Analysis : Validate Cl content (~17.5% w/w) to confirm hydrochloride salt stoichiometry .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility. Use:
- PBS (pH 7.4) : For cell-based assays (up to 10 mM solubility reported for analogous amines) .
- DMSO/Water Mixtures : For stock solutions (≤5% DMSO to avoid cytotoxicity) .
- Validation : Perform dynamic light scattering (DLS) to confirm absence of aggregates in working concentrations .
Advanced Research Questions
Q. How does the stereochemistry of the propan-2-yl group influence interactions with enzyme active sites?
- Methodological Answer : The isopropyl group’s stereochemistry can modulate binding affinity. To assess:
- Docking Studies : Use software like AutoDock Vina to compare enantiomer binding modes with target enzymes (e.g., transaminases) .
- Kinetic Assays : Measure and for racemic vs. enantiopure forms. For example, (R)-enantiomers of similar amines show 2–3× higher in transaminase reactions .
- X-ray Crystallography : Resolve enzyme-co-crystal structures to identify steric clashes or hydrogen-bonding variations .
Q. What strategies resolve contradictions in stability data under physiological conditions?
- Methodological Answer : Discrepancies often arise from pH or temperature variations. Mitigate by:
- Accelerated Stability Testing : Incubate the compound at 37°C in buffers of varying pH (4–9) and analyze degradation via HPLC. Hydrolysis of sulfamoyl bonds peaks at pH > 8 .
- Isotope-Labeling : Use S-labeled analogs to track sulfamoyl group stability in real-time .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. −20°C) .
Q. How can researchers design assays to study this compound’s role in enzyme inhibition?
- Methodological Answer : Focus on sulfamoyl’s mimicry of phosphate groups in enzymes. Recommended steps:
- Competitive Inhibition Assays : Pre-incubate enzymes (e.g., phosphatases) with the compound and measure residual activity using para-nitrophenyl phosphate (pNPP) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Mutagenesis Studies : Engineer active-site mutations (e.g., Ser → Ala in phosphatases) to confirm target specificity .
Q. What analytical approaches differentiate between polymorphic forms of the hydrochloride salt?
- Methodological Answer : Polymorphism affects bioavailability and stability. Use:
- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.2°) to reference standards .
- DSC (Differential Scanning Calorimetry) : Identify melting endotherms; polymorphs may differ by 5–10°C in melting points .
- Raman Spectroscopy : Detect subtle lattice vibrations (e.g., 320–350 cm for Cl lattice modes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
